[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine
Overview
Description
“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is a chemical compound with the CAS Number: 171661-56-6 . Its IUPAC name is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol . The molecular weight of this compound is 144.22 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can be represented by the InChI code: 1S/C6H10NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8-9H,4,7H2 .Chemical Reactions Analysis
Thiophene derivatives like “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis
“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is stored at a temperature of 28°C .Scientific Research Applications
Catalytic Asymmetric Hydrogenation
A study by Li et al. (2011) explored the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for the formal synthesis of cognitive enhancer T-588. They achieved high enantiomeric excess, demonstrating the potential of this approach for synthesizing complex molecules (Li et al., 2011).
Synthesis of Thiazoles
Wardkhan et al. (2008) reported the synthesis of thiazoles and their fused derivatives with antimicrobial activities. They explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, leading to the creation of compounds with potential antibacterial and antifungal properties (Wardkhan et al., 2008).
Chemoselective Synthesis
Pradhan et al. (2005) described the chemoselective synthesis of thioaurones or hydroxy ketones, using benzo[b]thiophen-2-yl alkylates in novel anionic ortho-Fries rearrangements. This methodology offers new pathways for synthesizing benzothienopyranones and thiafluorenones (Pradhan et al., 2005).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) developed a photoinduced direct oxidative annulation process for the synthesis of highly functionalized polyheterocyclic compounds. This method was used for the annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, showcasing the potential for green chemistry applications (Zhang et al., 2017).
LED-Induced Polymerization
In a study by Zhang et al. (2015), star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were used as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research highlights the potential of these compounds in advanced materials science, particularly in polymer chemistry (Zhang et al., 2015).
Future Directions
Thiophene-based analogs, including “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for thiophene derivatives.
properties
IUPAC Name |
2-amino-2-thiophen-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQAOHZFHBEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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